molecular formula C20H15BrN4O4S B317212 4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE

4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B317212
M. Wt: 487.3 g/mol
InChI Key: JFDJMLCOXWQSMX-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .

Preparation Methods

The synthesis of 4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene. The final step involves the reaction of this intermediate with 4-(1H-pyrrol-1-yl)benzenesulfonyl chloride under basic conditions to yield the target compound .

Chemical Reactions Analysis

4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with various molecular targets. One of the primary targets is acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and disruption of normal nerve transmission . This mechanism is associated with its neurotoxic effects.

Comparison with Similar Compounds

Similar compounds to 4-(2-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE include other pyrazoline derivatives such as:

These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties.

Properties

Molecular Formula

C20H15BrN4O4S

Molecular Weight

487.3 g/mol

IUPAC Name

4-[2-[(Z)-[1-(3-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H15BrN4O4S/c21-13-3-1-4-16(11-13)25-20(27)18(19(26)23-25)12-15-5-2-10-24(15)14-6-8-17(9-7-14)30(22,28)29/h1-12H,(H,23,26)(H2,22,28,29)/b18-12-

InChI Key

JFDJMLCOXWQSMX-PDGQHHTCSA-N

SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

Origin of Product

United States

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